molecular formula C10H12O3 B1339575 Methyl 5-Methoxy-2-methylbenzoate CAS No. 73502-03-1

Methyl 5-Methoxy-2-methylbenzoate

Cat. No. B1339575
CAS RN: 73502-03-1
M. Wt: 180.2 g/mol
InChI Key: SEVHDRXGLLXUQE-UHFFFAOYSA-N
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Description

Methyl 5-Methoxy-2-methylbenzoate is a chemical compound that is structurally related to various benzoate esters, which are often studied for their diverse biological activities and applications in different fields such as pharmaceuticals, cosmetics, and food preservation. Although the specific compound Methyl 5-Methoxy-2-methylbenzoate is not directly mentioned in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of related methoxybenzoic acid derivatives has been reported in the literature. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was achieved starting from 4-amino-2-hydroxybenzoic acid. The process involved methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% . Similarly, the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as a potential affinity-labeling reagent for catechol O-methyltransferase (COMT) was described, highlighting the versatility of methoxybenzoic acid derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework via extensive intermolecular hydrogen bonding . Additionally, the structural features of a complex triazolobenzoxadiazocine derivative were elucidated using single-crystal X-ray diffraction and theoretical calculations . These studies provide a foundation for understanding the molecular structure of Methyl 5-Methoxy-2-methylbenzoate.

Chemical Reactions Analysis

The reactivity of methoxybenzoic acid derivatives has been explored in various contexts. The synthesis of novel oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid demonstrates the potential for creating diverse chemical structures . Moreover, the inactivation of COMT by 5-hydroxy-3-mercapto-4-methoxybenzoic acid suggests that these compounds can participate in biologically relevant chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoates have been the subject of both experimental and computational studies. Thermochemical properties of methyl 2- and 4-methoxybenzoates were determined through combustion calorimetry and thermogravimetry, and computational methods were used to compute gas-phase enthalpies of formation . The study of methyl 4-hydroxybenzoate included Hirshfeld surface analysis and computational calculations to determine intermolecular interactions and crystal packing . These studies provide insights into the physical and chemical properties that could be expected for Methyl 5-Methoxy-2-methylbenzoate.

Scientific Research Applications

Organic Chemistry

“Methyl 5-Methoxy-2-methylbenzoate” is a compound used in organic chemistry . It has a molecular weight of 180.2 and a linear formula of C10H12O3 .

Antioxidant and Antibacterial Activities

A study synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The compounds were analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Safety And Hazards

“Methyl 5-Methoxy-2-methylbenzoate” is classified as a combustible liquid . It is harmful if swallowed and harmful to aquatic life . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly .

properties

IUPAC Name

methyl 5-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(12-2)6-9(7)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVHDRXGLLXUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471650
Record name Methyl 5-Methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Methoxy-2-methylbenzoate

CAS RN

73502-03-1
Record name Methyl 5-Methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methoxy-2-methylbenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

12.6 g of a 28% sodium methylate methanol solution and 4.2 g of copper iodide were added to 5 g of methyl 4-bromo-toluate dissolved in 20 ml of dimethylformamide and the mixture was refluxed under heating for 2 hours. The reaction mixture was adjusted to about pH 2 by adding 1N-hydrochloric acid thereto and extracted with ethyl acetate. and the organic layer was washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The residue obtained by removing the solvent was applied to silica gel column chromatography to obtain 2.47 g of the title compound.
[Compound]
Name
sodium methylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JF Hooper, RA Massy-Westropp - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… Methyl 5-methoxy-2-methylbenzoate, prepared by methylation with dimethyl sulphate followed by diazomethane, was reduced with lithium aluminium hydride to the corresponding …
Number of citations: 0 www.publish.csiro.au
C Granchi, G Bononi, R Ferrisi, E Gori, G Mantini… - European journal of …, 2021 - Elsevier
An interesting enzyme of the endocannabinoid system is monoacylglycerol lipase (MAGL). This enzyme, which metabolizes the endocannabinoid 2-arachidonoylglycerol (2-AG), has …
Number of citations: 22 www.sciencedirect.com

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